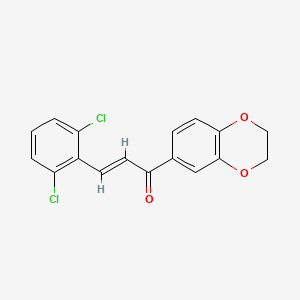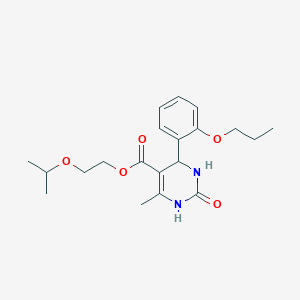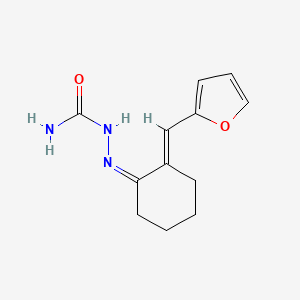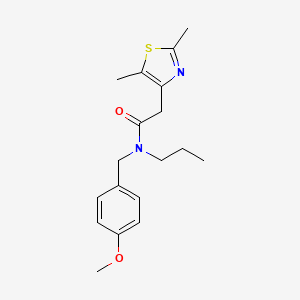![molecular formula C24H40N2O6 B3870788 3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]](/img/structure/B3870788.png)
3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]
説明
3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol], commonly known as Bis-MPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Bis-MPA is a bisphenol derivative that contains two morpholine rings, which are connected to a central phenylene ring through ether linkages. This compound has been shown to possess a range of biological activities, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of Bis-MPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Bis-MPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
Bis-MPA has been shown to possess a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, Bis-MPA has been shown to possess antioxidant and anti-inflammatory properties. These properties make Bis-MPA a promising candidate for use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Bis-MPA possesses several advantages for use in lab experiments. It is relatively easy to synthesize and has excellent solubility in aqueous solutions, making it an ideal candidate for use as a drug carrier. Additionally, Bis-MPA has been shown to be biocompatible and non-toxic, making it a safe compound to use in lab experiments. However, Bis-MPA does possess some limitations, including its limited stability in acidic conditions and its potential to undergo hydrolysis in the presence of water.
将来の方向性
There are several future directions for research involving Bis-MPA. One potential area of research is the development of Bis-MPA-based drug delivery systems for the treatment of various diseases. Another potential area of research is the investigation of the mechanism of action of Bis-MPA and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of Bis-MPA in humans.
科学的研究の応用
Bis-MPA has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Bis-MPA is in the field of drug delivery. Bis-MPA has been shown to possess excellent solubility in aqueous solutions, making it an ideal candidate for use as a drug carrier. Additionally, Bis-MPA has been shown to be biocompatible and non-toxic, further supporting its use in drug delivery applications.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-17-9-25(10-18(2)31-17)13-21(27)15-29-23-5-7-24(8-6-23)30-16-22(28)14-26-11-19(3)32-20(4)12-26/h5-8,17-22,27-28H,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDBDFHHQCSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OCC(CN3CC(OC(C3)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide](/img/structure/B3870724.png)



![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B3870740.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B3870744.png)


![2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3870767.png)
![2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione](/img/structure/B3870770.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl 1-piperidinylacetate](/img/structure/B3870798.png)